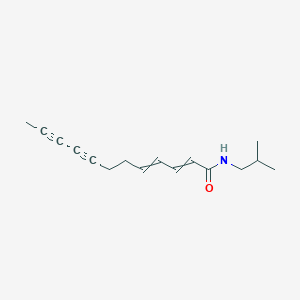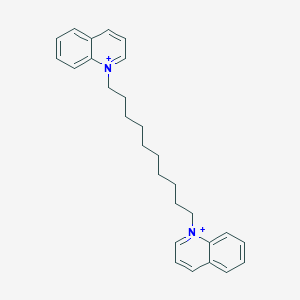
1-(10-Quinolin-1-ium-1-yldecyl)quinolin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(10-Quinolin-1-ium-1-yldecyl)quinolin-1-ium is a compound that belongs to the class of quinolinium salts. Quinolinium salts are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. This compound features a quinoline moiety, which is a nitrogen-containing heterocyclic aromatic compound. The quinoline structure is known for its stability and reactivity, making it a valuable scaffold in synthetic chemistry.
準備方法
The synthesis of 1-(10-Quinolin-1-ium-1-yldecyl)quinolin-1-ium typically involves the quaternization of quinoline derivatives. One common method involves the reaction of quinoline with a decyl halide under basic conditions to form the desired quaternary ammonium salt. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the reaction mixture is heated to facilitate the formation of the product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
化学反応の分析
1-(10-Quinolin-1-ium-1-yldecyl)quinolin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the quinoline ring, leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides. .
科学的研究の応用
1-(10-Quinolin-1-ium-1-yldecyl)quinolin-1-ium has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: Due to its potential biological activities, the compound is being explored as a lead compound for the development of new therapeutic agents. It has shown promise in preclinical studies for the treatment of various diseases.
Industry: The compound is used in the development of materials with specific properties, such as conductivity, fluorescence, and stability. .
作用機序
The mechanism of action of 1-(10-Quinolin-1-ium-1-yldecyl)quinolin-1-ium involves its interaction with specific molecular targets. The compound can bind to DNA and RNA, interfering with their replication and transcription processes. It can also interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
類似化合物との比較
1-(10-Quinolin-1-ium-1-yldecyl)quinolin-1-ium can be compared with other quinoline derivatives, such as:
Chloroquine: A well-known antimalarial drug that also contains a quinoline moiety. Unlike this compound, chloroquine is primarily used for its antimalarial properties.
Quinoline N-oxide: A derivative of quinoline that is used as an intermediate in organic synthesis. It differs from this compound in its oxidation state and reactivity.
Isoquinoline: A structural isomer of quinoline that has different chemical properties and applications. .
特性
CAS番号 |
113545-39-4 |
|---|---|
分子式 |
C28H34N2+2 |
分子量 |
398.6 g/mol |
IUPAC名 |
1-(10-quinolin-1-ium-1-yldecyl)quinolin-1-ium |
InChI |
InChI=1S/C28H34N2/c1(3-5-11-21-29-23-13-17-25-15-7-9-19-27(25)29)2-4-6-12-22-30-24-14-18-26-16-8-10-20-28(26)30/h7-10,13-20,23-24H,1-6,11-12,21-22H2/q+2 |
InChIキー |
YZDRSBRUONQQBH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CCCCCCCCCC[N+]3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dispiro[2.2.6~6~.2~3~]tetradeca-4,13-diene](/img/structure/B14290919.png)
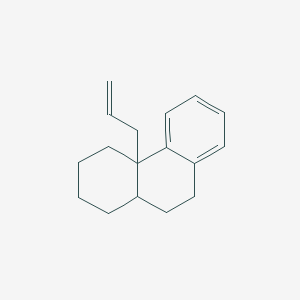

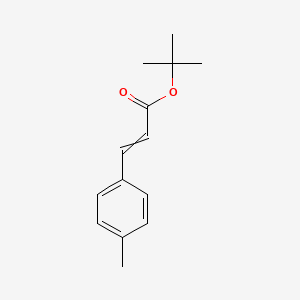
![2,2'-{Methylenebis[(6-methoxy-2,1-phenylene)oxymethylene]}bis(oxirane)](/img/structure/B14290935.png)
![4-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2,5-dimethoxyphenol](/img/structure/B14290937.png)
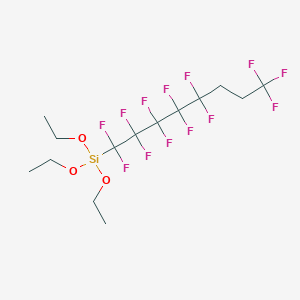

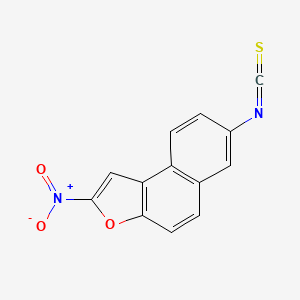
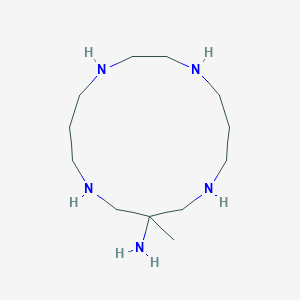
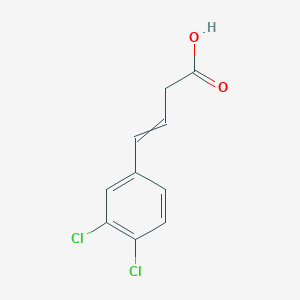
![4-[(Pentamethyldisilanyl)ethynyl]benzonitrile](/img/structure/B14290980.png)

